N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-2-oxopyridine-4-carboxamide
Description
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-2-oxopyridine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and a pyridine carboxamide moiety
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-2-oxopyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-9-7-13(11-17(20)22)18(23)19-14-8-10-21(12-14)15-5-3-4-6-16(15)24-2/h3-7,9,11,14H,8,10,12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVMYZFWMBKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NC2CCN(C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-2-oxopyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.
Formation of the pyridine carboxamide moiety: This involves the reaction of the intermediate compound with a pyridine derivative to form the final carboxamide structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-2-oxopyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-2-oxopyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-2-oxopyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-2-oxopyridine-4-carboxamide can be compared with similar compounds such as:
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyridin-4-ylpyrrolidine-1-carboxamide: This compound has a similar structure but with different substituents, leading to variations in chemical properties and applications.
3-Methoxyphenylboronic acid: Although structurally different, it shares the methoxyphenyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it valuable for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
